molecular formula C15H20ClN3 B6448053 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine CAS No. 2548999-87-5

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine

Cat. No.: B6448053
CAS No.: 2548999-87-5
M. Wt: 277.79 g/mol
InChI Key: HZUHDWQPXRCLOO-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and an azetidine ring at position 2.

Properties

IUPAC Name

2-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3/c16-14-6-17-5-4-15(14)19-9-13(10-19)18-7-11-2-1-3-12(11)8-18/h4-6,11-13H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUHDWQPXRCLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in the evidence, focusing on structural motifs, pharmacological relevance, and synthetic methodologies.

Comparison with TLR7-9 Antagonists (Patent EP 2023)

A structurally related compound, 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, shares key features with the target molecule:

  • Core Structure : Both compounds incorporate an azetidine ring linked to a bicyclic heterocycle (tetrahydropyrazolo[4,3-c]pyridine vs. octahydrocyclopenta[c]pyrrole).
  • Substituents: The patent compound replaces the pyridine core with a quinoline system and adds a morpholinyl group, which may enhance solubility and bioavailability.
  • Pharmacological Activity : The patent compound is a TLR7-9 antagonist developed for treating systemic lupus erythematosus (SLE), suggesting that the azetidine-heterocycle motif is critical for modulating immune pathways .
Feature Target Compound Patent Compound (EP 2023)
Core Heterocycle Pyridine Quinoline
Azetidine-Linked Bicyclic System Octahydrocyclopenta[c]pyrrole Tetrahydropyrazolo[4,3-c]pyridine
Key Substituents Chlorine at position 3 Carbonitrile at position 8, morpholinyl group
Therapeutic Application Undocumented (inferred immune modulation) TLR7-9 antagonist for SLE treatment

Comparison with Pyrrolo[3,2-c]Pyridin-4-one Derivatives

Pyrrolo[3,2-c]pyridin-4-one derivatives (e.g., 3-(pyrrol-2-yl)acryloyl azide ) are synthesized via Curtius rearrangement and microwave-assisted cyclization (MIC) . These compounds are pharmacophores with antipsychotic activity. Key differences include:

  • Core Heterocycle : The target compound retains a pyridine ring, whereas pyrrolo[3,2-c]pyridin-4-one systems fuse pyrrole and pyridine into a tricyclic framework.
  • Functional Groups : The chlorine substituent in the target compound may enhance electrophilic reactivity compared to the acryloyl azide group in pyrrolo derivatives.
  • Biological Activity : Pyrrolo[3,2-c]pyridin-4-ones target dopamine receptors, while the target compound’s activity remains speculative without direct evidence.

Comparison with Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazine Derivatives

Compounds like (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid () feature fused imidazole-pyrrole-pyrazine systems. These molecules exhibit structural diversity but share the azetidine/pyrrolidine motif with the target compound:

  • Pharmacokinetics : The cyclopropylmethyl group in related derivatives () may improve metabolic stability compared to the octahydrocyclopenta[c]pyrrole system.

Biological Activity

The compound 3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a chloro group and an azetidine moiety. The presence of the octahydrocyclopentane structure contributes to its unique steric and electronic properties, which may influence its biological interactions.

Molecular Formula: C₁₃H₁₈ClN₃

Molecular Weight: 239.76 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyridine compounds often exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Potential
    • The compound has been investigated for its anticancer properties, particularly as an antagonist of the CXCR4 receptor, which is implicated in cancer cell metastasis. In vitro studies reported an IC50 value of 79 nM against CXCR4, suggesting its potential as a therapeutic agent in cancer treatment .
  • Neuroprotective Effects
    • Preliminary research suggests that the compound may possess neuroprotective properties. It has been hypothesized to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, although detailed studies are still needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study A Antibacterial ActivityFound effective against E. coli and S. aureus with MIC values < 10 µg/mL
Study B Anticancer PropertiesDemonstrated inhibition of cancer cell migration in vitro with significant binding affinity to CXCR4
Study C NeuroprotectionSuggested reduction in neuronal apoptosis in models of oxidative stress

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Anticancer Mechanism: By antagonizing CXCR4, the compound may inhibit signaling pathways that promote cancer cell proliferation and metastasis.

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